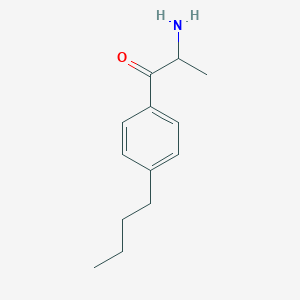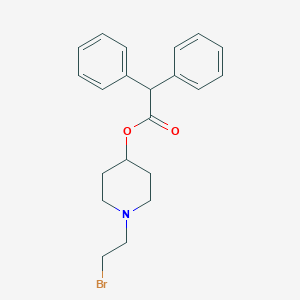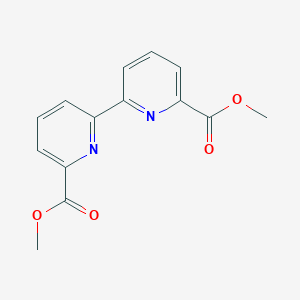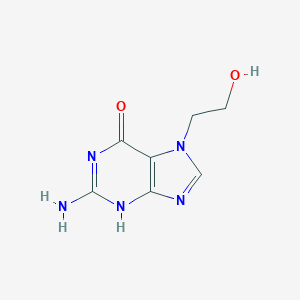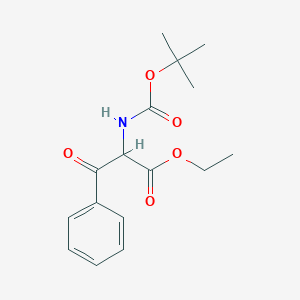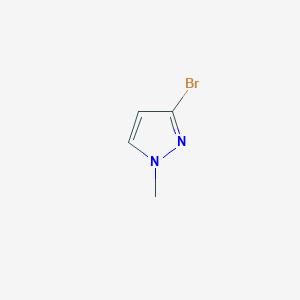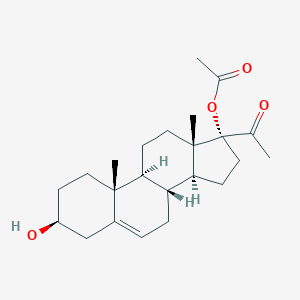
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine, also known as SNAP-Butyl, is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. The ability of SNAP-Butyl to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide.
作用机制
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine releases nitric oxide through a process known as nitrosation. Nitric oxide is a free radical that can interact with various cellular components, including proteins, lipids, and nucleic acids. The interaction of nitric oxide with these components can lead to various biological effects, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biological effects of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine are primarily mediated through the release of nitric oxide. Nitric oxide is a potent vasodilator that can regulate blood pressure and blood flow. Nitric oxide also plays a crucial role in neurotransmission, where it acts as a signaling molecule between neurons. Additionally, nitric oxide is involved in the immune response, where it can regulate the activity of immune cells.
实验室实验的优点和局限性
One of the main advantages of using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to investigate the biological effects of nitric oxide under controlled conditions. Additionally, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations associated with the use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments. One of the main limitations is that the release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is dependent on various factors, including pH, temperature, and the presence of other molecules. This can make it challenging to interpret the results of experiments using (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine.
未来方向
There are several future directions for research involving (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. One potential direction is to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential direction is to develop new nitric oxide donors that can release nitric oxide under more controlled conditions. Finally, further research is needed to better understand the biochemical and physiological effects of nitric oxide on various systems and to develop new therapeutic strategies based on these effects.
Conclusion:
In conclusion, (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is a synthetic compound that is widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner makes it an essential tool for investigating the biological effects of nitric oxide. The use of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine in laboratory experiments has several advantages and limitations, and there are several future directions for research involving this compound.
合成方法
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine can be synthesized by reacting (S)-2-benzyloxy-3-hydroxypropylamine with nitrous acid in the presence of butylamine. The reaction proceeds through a nitrosation process, resulting in the formation of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine. The synthesis of (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is relatively simple and can be performed in a laboratory setting.
科学研究应用
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is widely used in scientific research to investigate the biological effects of nitric oxide. The controlled release of nitric oxide by (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine allows researchers to study the physiological and biochemical effects of nitric oxide on various systems, including the cardiovascular, immune, and nervous systems. (S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine is also used to investigate the role of nitric oxide in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
153117-10-3 |
|---|---|
产品名称 |
(S)-N-Nitroso-N-(2-benzyloxy-3-hydroxypropyl)butylamine |
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC 名称 |
N-butyl-N-[(2S)-3-hydroxy-2-phenylmethoxypropyl]nitrous amide |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-9-16(15-18)10-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m0/s1 |
InChI 键 |
XYWVCWLMHPTNBV-AWEZNQCLSA-N |
手性 SMILES |
CCCCN(C[C@@H](CO)OCC1=CC=CC=C1)N=O |
SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
规范 SMILES |
CCCCN(CC(CO)OCC1=CC=CC=C1)N=O |
同义词 |
N-NITROSO-N-(2-BENZYLOXY-3-HYDROXYPROPYL)BUTYLAMINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




